molecular formula C22H23N3O4 B14989353 3-(2-hydroxy-4,6-dimethylphenyl)-4-(3-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

3-(2-hydroxy-4,6-dimethylphenyl)-4-(3-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B14989353
M. Wt: 393.4 g/mol
InChI Key: TZPNLMOFUDDMOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(2-hydroxy-4,6-dimethylphenyl)-4-(3-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one” is a complex organic compound that belongs to the class of pyrrolo[3,4-c]pyrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(2-hydroxy-4,6-dimethylphenyl)-4-(3-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one” typically involves multi-step organic reactions. The starting materials often include substituted phenols and pyrazoles, which undergo condensation, cyclization, and functional group modifications under controlled conditions.

Industrial Production Methods

Industrial production methods for such complex compounds may involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy and methoxy groups.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block for synthesizing more complex molecules in organic chemistry.

Biology

In biological research, it may serve as a probe to study enzyme interactions and metabolic pathways.

Medicine

Industry

In the industrial sector, the compound might be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “3-(2-hydroxy-4,6-dimethylphenyl)-4-(3-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one” involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and methoxy groups can form hydrogen bonds, while the aromatic rings can participate in π-π interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-hydroxyphenyl)-4-(3-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
  • 3-(2-hydroxy-4-methylphenyl)-4-(3-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Uniqueness

The unique structural features of “3-(2-hydroxy-4,6-dimethylphenyl)-4-(3-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one” include the specific substitution pattern on the aromatic rings and the presence of both hydroxy and methoxy groups, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C22H23N3O4

Molecular Weight

393.4 g/mol

IUPAC Name

3-(2-hydroxy-4,6-dimethylphenyl)-4-(3-hydroxyphenyl)-5-(2-methoxyethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C22H23N3O4/c1-12-9-13(2)17(16(27)10-12)19-18-20(24-23-19)22(28)25(7-8-29-3)21(18)14-5-4-6-15(26)11-14/h4-6,9-11,21,26-27H,7-8H2,1-3H3,(H,23,24)

InChI Key

TZPNLMOFUDDMOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)O)C2=NNC3=C2C(N(C3=O)CCOC)C4=CC(=CC=C4)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.